Europium 1,3-diphenyl-1,3-propanedionate
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Overview
Description
Synthesis Analysis
Europium 1,3-diphenyl-1,3-propanedionate (DPM)3 can be synthesized by reacting europium oxide (Europium 1,3-diphenyl-1,3-propanedionate2O3) with 1,3-diphenyl-1,3-propanedione (DPM) in the presence of a solvent such as benzene or toluene.Molecular Structure Analysis
The exact molecular structure of Europium 1,3-diphenyl-1,3-propanedionate was determined by single crystal X-ray diffraction . The large cavity sizes of the complex facilitated the inclusion of water and benzene solvate molecules .Chemical Reactions Analysis
The mechanism of action of Europium 1,3-diphenyl-1,3-propanedionate (DPM)3 is based on the energy transfer between the excited state of Europium 1,3-diphenyl-1,3-propanedionate3+ ions and the ligands. When Europium 1,3-diphenyl-1,3-propanedionate (DPM)3 is excited by UV light, the electrons in the Europium 1,3-diphenyl-1,3-propanedionate3+ ions are promoted to higher energy levels, and then they return to the ground state by emitting red light.Physical And Chemical Properties Analysis
Europium 1,3-diphenyl-1,3-propanedionate is a yellow solid . It has a molecular weight of 821.72 . It is insoluble in water and has a melting point of 210-220°C . It is sensitive to moisture and air, and it can degrade over time, leading to a decrease in its luminescent properties.properties
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYYCSIHGUSAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33EuO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173756 |
Source
|
Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropane-1,3-dione;europium(3+) | |
CAS RN |
14552-07-9 |
Source
|
Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14552-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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